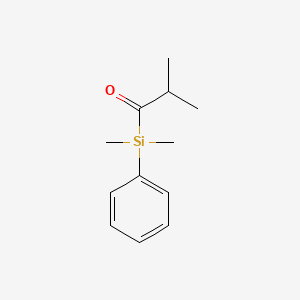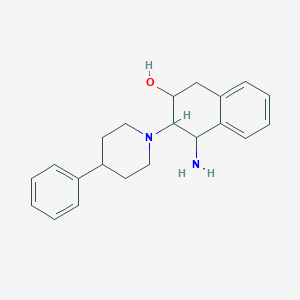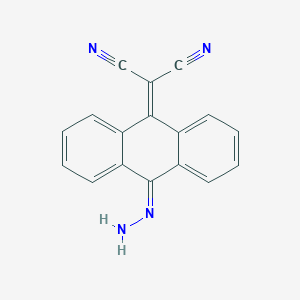
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C14H10N2O. It is also known by its CAS number 3166-13-0 This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and a hydrazono group attached to it
Métodos De Preparación
The synthesis of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with hydrazine or its derivatives under specific conditions. One common method involves the condensation of 9-anthraldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted anthracene derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydrazine derivatives .
Aplicaciones Científicas De Investigación
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its polycyclic aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs with anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparación Con Compuestos Similares
Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- can be compared with other similar compounds, such as:
9(10H)-Anthracenone,10-imino-: This compound has a similar anthracene core structure but differs in the functional groups attached to it.
9-Oxo-10-hydrazono-9,10-dihydro-phenanthrene: Another compound with a similar structure but different functional groups, leading to different chemical properties and reactivity.
The uniqueness of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
156755-16-7 |
|---|---|
Fórmula molecular |
C17H10N4 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
2-(10-hydrazinylideneanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H10N4/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H,20H2 |
Clave InChI |
LDQYWCSUCBIOQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
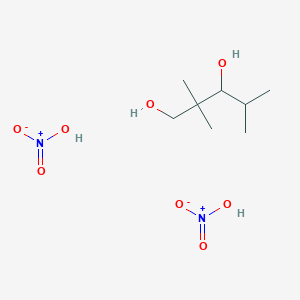
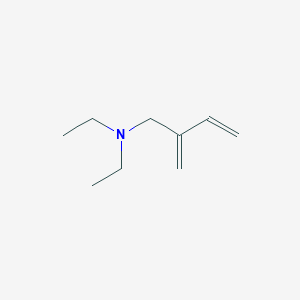
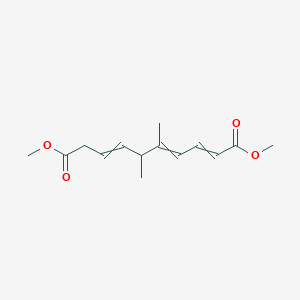

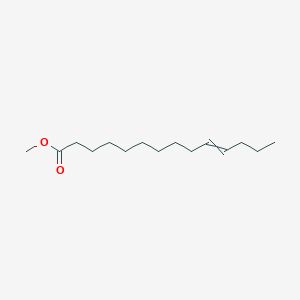
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
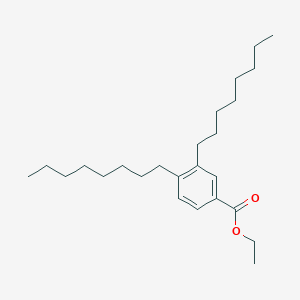
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
